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molecular formula C8H11ClN2O B8351269 N-(2,5-dimethyl-pyrrol-1-yl) chloroacetamide

N-(2,5-dimethyl-pyrrol-1-yl) chloroacetamide

Cat. No. B8351269
M. Wt: 186.64 g/mol
InChI Key: VBHAZOCHCHKCNG-UHFFFAOYSA-N
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Patent
US04282028

Procedure details

The product of Example 1 (13.2 g) and pyridine (9.48 g) were stirred in ethyl acetate (200 ml) at room temperature with dropwise addition of 13.56 g chloroacetyl chloride. The mixture was stirred overnight, stripped, dissolved in methylene chloride, washed with water, dried and stripped. The residue was chromatographed in a silica gel (325 g) column (chloroform elution), to yield the title product (12.27 g).
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step One
Quantity
13.56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([NH2:8])[C:4]([CH3:7])=[CH:5][CH:6]=1.N1C=CC=CC=1.[Cl:15][CH2:16][C:17](Cl)=[O:18]>C(OCC)(=O)C.C(Cl)Cl>[CH3:1][C:2]1[N:3]([NH:8][C:17](=[O:18])[CH2:16][Cl:15])[C:4]([CH3:7])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)N
Name
Quantity
9.48 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
13.56 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed in a silica gel (325 g) column (chloroform elution)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1N(C(=CC1)C)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.27 g
YIELD: CALCULATEDPERCENTYIELD 54.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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